molecular formula C10H11N3O3 B2551845 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2034545-71-4

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2551845
CAS No.: 2034545-71-4
M. Wt: 221.216
InChI Key: AZFHHKBGOMFFNZ-UHFFFAOYSA-N
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Description

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 5-methyl-1,2-oxazol-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of two oxazole rings.

Biological Activity

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 236.23 g/mol
  • Structure : The compound features a carboxamide functional group attached to an oxazole ring system, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring.
  • Introduction of the methyl and carboxamide groups.
  • Final purification and characterization through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : Related oxazole derivatives have shown inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 26.7 µM .

Antiproliferative Effects

Studies have demonstrated that this compound can exhibit antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).
  • Mechanism : The compound may inhibit topoisomerase I activity, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Case Study on Anticancer Activity :
    • A study synthesized a series of oxazole derivatives and tested their cytotoxicity using the MTT assay.
    • Results indicated that several derivatives showed promising cytotoxicity with IC50 values in the micromolar range against selected cancer cell lines .
  • Antimicrobial Efficacy :
    • In another study focusing on oxazole-based compounds, it was found that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 4.69 to 156.47 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It may interact with DNA topoisomerases, disrupting DNA replication and transcription processes.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAntiproliferative Activity
5-methyl-N-[...]-3-carboxamideStructureMIC = 26.7 µM against MTBIC50 = X µM against HCT116
Related Oxazole DerivativeStructureMIC = Y µM against E.coliIC50 = Z µM against HeLa

Properties

IUPAC Name

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-3-9(13-15-6)10(14)11-4-8-5-12-16-7(8)2/h3,5H,4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFHHKBGOMFFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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